molecular formula C18H20N2O2 B2527089 N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 2097925-93-2

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2527089
CAS No.: 2097925-93-2
M. Wt: 296.37
InChI Key: ILCIJICYUYPTJR-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. It belongs to a class of molecules characterized by an N-pyridinylmethyl acetamide core, a structure frequently explored in the development of novel bioactive agents . The compound features a 6-cyclopropylpyridine moiety, a heteroaromatic system known for its ability to influence the pharmacokinetic properties of drug candidates, and a 2-methylphenoxy (o-tolyloxy) side chain, which can enhance molecular recognition and binding affinity. The strategic incorporation of these substituents suggests potential for targeted biological activity. Research into structurally similar N-pyridinyl acetamide derivatives has demonstrated their promise as scaffolds in developing cytotoxic agents, with some analogs showing potent inhibition of specific cancer cell lines, such as MDA-MB-231, and activity against molecular targets like VEGFR2 . This implies that N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide could serve as a key intermediate or a novel chemical entity for screening in oncology and other therapeutic areas. Its molecular framework makes it a valuable building block for constructing compound libraries or for lead optimization programs aimed at improving potency and selectivity. This product is intended for laboratory research and analysis purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-4-2-3-5-17(13)22-12-18(21)20-11-14-6-9-16(19-10-14)15-7-8-15/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCIJICYUYPTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 6-cyclopropylpyridine intermediate. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Phenoxy Group: The next step involves the introduction of the phenoxy group to the pyridine intermediate. This is typically done through a nucleophilic substitution reaction using 2-methylphenol and suitable reagents.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the phenoxy-substituted pyridine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Core Structural Features

The target compound shares the acetamide backbone with several analogs but differs in substituent groups:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀ or LC₅₀) Source
Target Compound 6-cyclopropylpyridin-3-ylmethyl, 2-methylphenoxy 310.4 Not reported
(E)-2-(5-fluoroindolin-3-ylidene)-N-(pyridin-4-yl)acetamide 5-fluoroindolin-3-ylidene, pyridin-4-yl 397.4 IC₅₀ = 5.797 μM
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole-2-yl, trifluoromethyl, phenyl 352.3 Not reported
2-(2-methylphenoxy)-N-(3-nitro-5-phenylsulfanylphenyl)acetamide 2-methylphenoxy, nitro, phenylsulfanylphenyl 394.4 Not reported
N-(4-hydroxyphenethyl)acetamide 4-hydroxyphenethyl 194.2 38.3% mortality (brine shrimp)

Key Observations :

  • Heterocyclic vs. Aromatic Substituents: The target compound’s pyridine and cyclopropyl groups contrast with benzothiazole () or indolinylidene () moieties in analogs.
  • Bioactivity: While the target compound lacks reported activity data, analogs like those in show mid-micromolar IC₅₀ values, suggesting acetamide derivatives may exhibit moderate inhibitory effects.

Physicochemical Properties

  • Physical Data: The target compound’s density, melting point, and solubility are unreported. However, analogs like 2-(2-methylphenoxy)-N-(3-nitro-5-phenylsulfanylphenyl)acetamide () exhibit a density of 1.34 g/cm³ and boiling point of 619.6°C, suggesting high thermal stability.

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide, with CAS number 2097925-93-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula for N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide is C18_{18}H20_{20}N2_{2}O2_{2}, with a molecular weight of 296.4 g/mol. The compound features a cyclopropyl group attached to a pyridine ring, which is linked to a phenoxy group through an acetamide moiety. This unique structure may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC18_{18}H20_{20}N2_{2}O2_{2}
Molecular Weight296.4 g/mol
CAS Number2097925-93-2

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide. For instance, research on N-(substituted phenyl)-2-chloroacetamides demonstrated significant antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli . The biological activity was attributed to the structural characteristics that enhance lipophilicity and facilitate penetration through bacterial membranes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Similar derivatives have shown promise in inhibiting key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase . These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and glaucoma.

The mechanisms through which N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide exerts its biological effects are likely multifaceted:

  • Interaction with Receptors : The phenoxy group may enhance binding affinity to specific receptors, influencing signal transduction pathways.
  • Lipophilicity : Increased lipophilicity can improve cell membrane permeability, allowing for better uptake and efficacy against target cells.
  • Structural Activity Relationship (SAR) : Understanding the relationship between the chemical structure and biological activity helps in predicting the efficacy of new analogues .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide:

  • Study on Antimicrobial Efficacy : A study screening various chloroacetamides found that structural modifications significantly impacted their effectiveness against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Profiles : Research on coumarin derivatives indicated effective inhibition against AChE and α-glycosidase, suggesting potential applications for metabolic disorders .

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